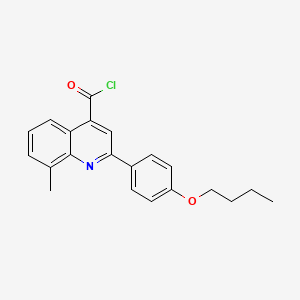
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application 1: Thermo-responsive Shape Memory Effect of Self-assembled Poly- {2,5-bis [ (4-butoxyphenyl)oxycarbonyl]styrene} Fiber
- Methods of Application : The transition temperature of the fiber was the glass transition temperature of this polymer (Tg = 110 °C) during the shape memory process .
- Results or Outcomes : The excellent shape memory effect has been reported about PBPCS fiber as a typical thermo-tropic MJLCP .
Application 2: Coordination Network Assemblies
- Methods of Application : The compounds react with Co (NCS) 2 under conditions of crystal growth at room temperature to give single crystals .
- Results or Outcomes : The detailed structures of the three networks have been compared with that of the previously reported [{Co(1)2(NCS)2}·4CHCl3]n in which 1 is 4′-(butoxyphenyl)-3,2′:6′,3″-terpyridine .
Application 3: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 4: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
Application 5: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 6: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHZKUCESFDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199707 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-59-0 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



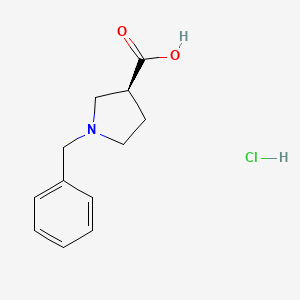
![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
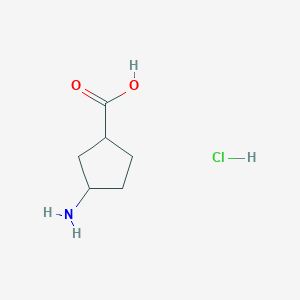
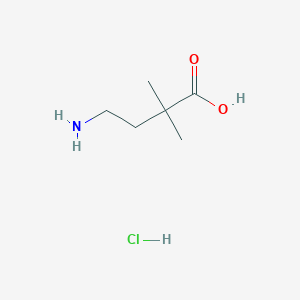
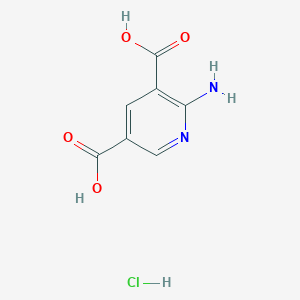
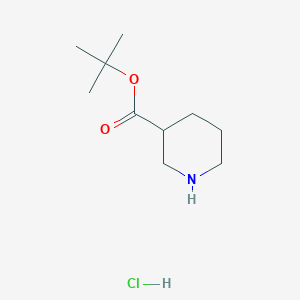
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
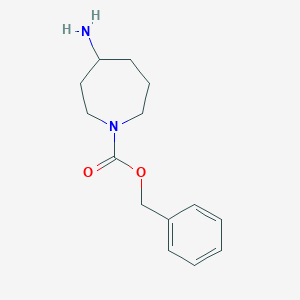
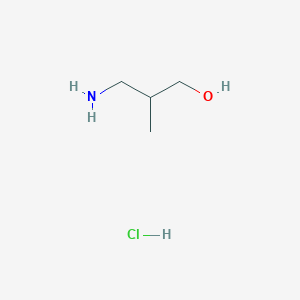
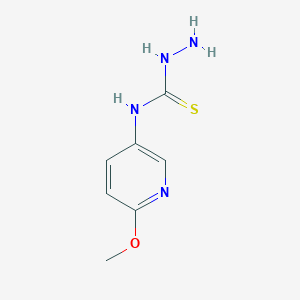
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
